Oxcarbazepine O-Propan-1-one, commonly referred to simply as oxcarbazepine, is a medication primarily used for the treatment of partial seizures in adults and children. It is classified as an anticonvulsant drug and is a 10-keto derivative of carbamazepine. This structural modification leads to significant differences in pharmacokinetics and metabolic pathways compared to its predecessor, making oxcarbazepine a valuable therapeutic option in epilepsy management. The compound was introduced to the market in 2000 and has gained attention for its efficacy and safety profile in various patient populations.
The synthesis of oxcarbazepine involves several key steps, typically starting from 10-methoxy iminostilbene. The process can be summarized as follows:
The yield from these processes can vary; for instance, one method reported an 85% yield of oxcarbazepine after careful monitoring through techniques like thin-layer chromatography .
Oxcarbazepine has a complex molecular structure characterized by its unique functional groups. The molecular formula for oxcarbazepine is C15H14N2O2, indicating that it contains 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
The three-dimensional arrangement of atoms in oxcarbazepine allows it to interact effectively with sodium channels in neuronal cells, which is essential for its anticonvulsant properties.
Oxcarbazepine participates in various chemical reactions that are significant for its pharmacological activity:
The mechanism by which oxcarbazepine exerts its anticonvulsant effects involves several processes:
These mechanisms collectively contribute to the drug's efficacy in managing partial seizures.
Oxcarbazepine exhibits several notable physical and chemical properties:
These properties play a crucial role in determining the formulation and delivery methods for clinical use .
Oxcarbazepine is primarily used for:
Oxcarbazepine O-Propan-1-one (CAS 186694-22-4) is a structural analog of the anticonvulsant drug oxcarbazepine. Its molecular formula is C₁₈H₁₈N₂O₃, corresponding to a molecular weight of 310.35 g/mol [3] [7]. The IUPAC name, (1-oxopropoxy)-5H-dibenz[b,f]azepine-5-carboxamide, precisely defines its core structure: a dibenzazepine scaffold featuring a carboxamide group at position 5 and a propanoyloxy ester (-OC(O)CH₂CH₃) at position 11 [1] [3]. The propanoate ester is linked via an oxygen atom to the tricyclic system, distinguishing it from the parent oxcarbazepine, which possesses a keto functionality at the 10,11-position. The canonical SMILES notation, CCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N, and the Standard InChIKey, MVHCKKAUGRRLIN-UHFFFAOYSA-N, provide unambiguous identifiers for its electronic representation [1].
Table 1: Key Molecular Properties of Oxcarbazepine O-Propan-1-one
Property | Value |
---|---|
CAS Number | 186694-22-4 |
Molecular Formula | C₁₈H₁₈N₂O₃ |
Molecular Weight | 310.35 g/mol |
IUPAC Name | (1-Oxopropoxy)-5H-dibenz[b,f]azepine-5-carboxamide |
SMILES | CCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
InChIKey | MVHCKKAUGRRLIN-UHFFFAOYSA-N |
Oxcarbazepine O-Propan-1-one belongs to the dibenzazepine class but exhibits distinct structural modifications compared to related antiepileptics. Unlike carbamazepine (which features an azepine ring with a simple carboxamide and an unsaturated C10-C11 bond) or oxcarbazepine (which introduces a 10-keto group), Oxcarbazepine O-Propan-1-one incorporates a saturated 10,11-bond with a propanoate ester at position 11 [1] [4]. This esterification blocks the metabolic reduction pathway characteristic of oxcarbazepine, where the keto group is reduced enantioselectively to form the active metabolite licarbazepine [(S)-MHD] [6]. The propanoate chain introduces steric bulk and alters electronic properties, potentially impacting receptor binding or metabolic stability. Computational models indicate the propanoate group adopts an equatorial orientation relative to the azepine ring, minimizing steric clash with the dibenzocycloheptene system [1].
Table 2: Structural Comparison of Key Carbamazepine Derivatives
Compound | Core Structural Feature at C10-C11 | Key Metabolic Pathway |
---|---|---|
Carbamazepine | Unsaturated bond (C10=C11) | Epoxidation, then hydrolysis |
Oxcarbazepine | Keto group (C10=O) | Reduction to (S)-licarbazepine |
Licarbazepine (MHD) | Hydroxy group (C10-OH) | Glucuronidation |
Oxcarbazepine O-Propan-1-one | Propanoate ester (C11-OC(O)CH₂CH₃) | Hydrolysis (presumed) |
While detailed single-crystal X-ray diffraction data for Oxcarbazepine O-Propan-1-one remains limited, studies on oxcarbazepine provide insights into potential crystallization behaviors. Oxcarbazepine itself is trimorphic, existing in three anhydrous forms (I, II, III) with distinct packing motifs [2] [5]. Form I crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 5.276(2) Å, b = 9.307(4) Å, c = 24.841(7) Å, and β = 95.64(2)° [2]. Form II, predicted computationally and later confirmed experimentally, features a denser packing arrangement stabilized by different N-H···O and C-H···O hydrogen bonds. Form III is distinguished by a low-angle PXRD peak at 4.95° 2θ, indicating a larger unit cell dimension [2].
Polymorph screening of Oxcarbazepine O-Propan-1-one would likely employ techniques validated for oxcarbazepine:
Table 3: Characteristic PXRD Peaks for Oxcarbazepine Polymorphs
Polymorph | Key Peaks (2θ, degrees) | Relative Intensities (%) |
---|---|---|
Form I | 10.36, 12.10, 14.43 | 100, 100, 21.2 |
Form II | 11.82, 14.22, 18.20, 21.79, 24.60 | 36.6, 100, 90.0, 42.5, 34.7 |
Form III | 4.95, 8.58, 11.98, 13.08, 19.78 | 100, 74.7, 27.3, 89.6, 34.1 |
The molecular conformation of Oxcarbazepine O-Propan-1-one is governed by stereoelectronic effects within the dibenzazepine core and the flexibility of the propanoate linker. The azepine ring adopts a boat conformation, while the two benzene rings are nearly perpendicular to minimize steric repulsion [1] [8]. The propanoate ester group (-OC(O)CH₂CH₃) exhibits restricted rotation around the C11-O bond, with computational models favoring an antiperiplanar orientation where the carbonyl oxygen avoids eclipsing the azepine ring system [1]. This conformation maximizes resonance stabilization of the ester carbonyl (calculated dipole moment ~3.8 Debye) and minimizes steric hindrance with the adjacent benzene ring protons.
Hydrogen bonding significantly influences supramolecular assembly. The carboxamide group (-C(O)NH₂) acts as a strong hydrogen bond donor (N-H) and acceptor (C=O), capable of forming dimeric R₂²(8) motifs similar to those in oxcarbazepine polymorphs [2] [5]. The ester carbonyl offers an additional hydrogen bond acceptor site. In Form II-like packing, prevalent N-H···O(carboxamide) and C-H···O(ester) bonds create layered structures. The propyl chain's methyl group engages in weak C-H···π interactions with adjacent aromatic rings, contributing to crystal cohesion [1] [8]. Electronic structure analysis (e.g., NBO, AIM) reveals charge delocalization from the azepine nitrogen lone pair into the antibonding orbital of the carboxamide carbonyl, slightly shortening the C=O bond while lengthening the C-N bond. The ester carbonyl exhibits reduced electrophilicity compared to oxcarbazepine's ketone due to resonance donation from the bridging oxygen atom [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1